molecular formula C22H24N4O3 B4657456 2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide

2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide

Cat. No. B4657456
M. Wt: 392.5 g/mol
InChI Key: RAIQFBJPGQUPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide, also known as EPC-Hydrazide, is a novel chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of hydrazide derivatives and has shown promising results in various areas of research, including cancer therapy, neurodegenerative diseases, and antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamidee is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer therapy, it has been found to inhibit the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor growth and angiogenesis. In neurodegenerative diseases, it has been found to activate the Nrf2/ARE pathway, which induces the expression of antioxidant enzymes and protects neurons from oxidative stress. In antimicrobial activity, it has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and physiological effects:
2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamidee has been found to exhibit various biochemical and physiological effects. In cancer therapy, it has been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In neurodegenerative diseases, it has been found to protect neurons from oxidative stress, improve cognitive function, and reduce inflammation. In antimicrobial activity, it has been found to exhibit potent activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamidee is its potent activity against cancer cells, neurodegenerative diseases, and bacteria and fungi. It is also relatively easy to synthesize and purify, making it suitable for lab experiments. However, one of the limitations of 2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamidee is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for 2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamidee research. In cancer therapy, further studies are needed to determine its efficacy in vivo and to identify its potential side effects. In neurodegenerative diseases, further studies are needed to determine its mechanism of action and to identify its potential therapeutic targets. In antimicrobial activity, further studies are needed to determine its spectrum of activity and to identify its potential clinical applications. Overall, 2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamidee has great potential for further scientific research and development.

Scientific Research Applications

2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamidee has shown promising results in various areas of scientific research. In cancer therapy, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, it has been found to protect neurons from oxidative stress and improve cognitive function. In antimicrobial activity, it has been found to exhibit potent activity against a wide range of bacteria and fungi.

properties

IUPAC Name

1-[[2-(2-ethoxyphenyl)quinoline-4-carbonyl]amino]-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-3-13-23-22(28)26-25-21(27)17-14-19(24-18-11-7-5-9-15(17)18)16-10-6-8-12-20(16)29-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,25,27)(H2,23,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIQFBJPGQUPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(2-ethoxyphenyl)quinolin-4-yl]carbonyl}-N-propylhydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide
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2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide

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